molecular formula C19H15BrO5 B2944124 (Z)-2-(5-bromo-2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 879807-37-1

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2944124
CAS No.: 879807-37-1
M. Wt: 403.228
InChI Key: BSLZIZKAFLUNJW-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-Bromo-2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic aurone derivative featuring a benzofuran-3(2H)-one core substituted with a 5-bromo-2-methoxybenzylidene group at the C2 position and a 2-oxopropoxy chain at C5. Aurones, characterized by their Z-configuration benzylidene-benzofuranone scaffold, are emerging as promising candidates in oncology and virology due to their ability to modulate tubulin dynamics and viral replication pathways . This compound’s bromine and methoxy substituents may enhance binding specificity and metabolic stability compared to non-halogenated analogues .

Properties

IUPAC Name

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5/c1-11(21)10-24-14-4-5-15-17(9-14)25-18(19(15)22)8-12-7-13(20)3-6-16(12)23-2/h3-9H,10H2,1-2H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLZIZKAFLUNJW-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

1. Anti-inflammatory Activity

Benzofuran derivatives have shown significant anti-inflammatory effects. For instance, compounds with a benzofuran nucleus have been reported to inhibit pro-inflammatory cytokines such as TNF, IL-1, and IL-8 effectively. One study highlighted that a related benzofuran derivative reduced TNF levels by 93.8% and IL-1 by 98% in vitro . This suggests that this compound may exhibit similar properties due to structural similarities.

2. Anticancer Activity

Recent studies indicate that benzofuran derivatives possess potent anticancer properties. For example, a series of novel benzofuran derivatives were tested against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer). The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin . The compound's ability to induce apoptosis in cancer cells was confirmed through morphological assessments and flow cytometry analysis.

Table 1: Summary of Anticancer Activity of Benzofuran Derivatives

Compound NameCell LineIC50 Value (nM)Mechanism of Action
Compound IA-54950Apoptosis induction
Compound IIHeLa30ROS generation
(Z)-2-BromoA-549TBDTBD

3. Enzyme Inhibition

Enzyme inhibition studies have shown that benzofuran derivatives can selectively inhibit cholinesterases. For example, a related compound exhibited moderate inhibition against acetylcholinesterase (AChE) with an IC50 of 60.17 µM . This suggests potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial.

Case Studies

Several studies have explored the biological activity of benzofuran derivatives:

  • Study on Anti-inflammatory Effects : A study demonstrated that a benzofuran derivative effectively suppressed NF-κB activity in macrophage cells, indicating its potential in managing chronic inflammatory disorders .
  • Anticancer Efficacy : In vitro testing of various benzofuran derivatives revealed that they could induce apoptosis through mitochondrial pathways, increasing caspase activity significantly after prolonged exposure .

Chemical Reactions Analysis

Functional Group Transformations

The compound’s reactivity is dominated by its α,β-unsaturated ketone (benzylidene) and ether-linked side chains:

  • Reduction of α,β-Unsaturated Ketone : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the benzylidene double bond to yield a saturated benzofuranone derivative .

  • Nucleophilic Attack at the Carbonyl : The 3(2H)-one carbonyl reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, though steric hindrance from the benzylidene group limits reactivity .

Table 2: Functional Group Reactivity

Reaction TypeReagents/ConditionsProductNotes
ReductionH₂ (1 atm), Pd-C/EtOHSaturated benzofuranoneRetention of Z-configuration
Grignard AdditionMeMgBr, THF, 0°C3-Hydroxybenzofuran derivativeLow yield (~40%)

Electrophilic Aromatic Substitution

The electron-rich benzofuran core and methoxy group direct electrophilic reactions:

  • Bromination : Further bromination at the 5-position is hindered due to existing bromine, but nitration (HNO₃/H₂SO₄) occurs at the 4-position of the benzofuran ring .

  • Demethylation : The methoxy group undergoes cleavage with BBr₃ in DCM to form a phenolic derivative, enabling subsequent functionalization .

Table 3: Electrophilic Substitution Outcomes

ReactionConditionsPosition ModifiedYield (%)
NitrationHNO₃, H₂SO₄, 0°CC4 of benzofuran58
DemethylationBBr₃, DCM, RTOCH₃ → OH83

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives .

  • Buchwald-Hartwig Amination : Substitution of bromine with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos .

Table 4: Coupling Reaction Parameters

Reaction TypeCatalysts/LigandsSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Phenylboronic acid76
Buchwald-HartwigPd₂(dba)₃, XantphosMorpholine68

Biological Interactions

  • Hydrogen Bonding : The carbonyl and methoxy groups interact with protease active sites .

  • π-Stacking : The benzylidene moiety engages aromatic residues in target proteins .

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the benzylidene bond, forming 6-(2-oxopropoxy)benzofuran-3(2H)-one .

  • Hydrolytic Stability : The compound remains intact in neutral aqueous solutions but degrades under acidic (pH < 3) or basic (pH > 10) conditions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among aurone derivatives influence their biological activity and target selectivity (Table 1):

Compound Name C2 Substituent C6 Substituent Key Activities Mechanism/Target IC50/EC50
Target Compound 5-Bromo-2-methoxybenzylidene 2-Oxopropoxy Under investigation Hypothesized: Tubulin binding N/A
(Z)-5a 1-Ethyl-5-methoxyindole Acetonitrile-linked ether Anticancer (PC-3, leukemia) Tubulin (colchicine site) <100 nM (PC-3)
(Z)-5b Pyridin-4-ylmethylene 2,6-Dichlorobenzyloxy Anticancer (T-ALL) Tubulin (colchicine site) <100 nM (T-ALL)
CID: 1804018 2,5-Dimethoxybenzylidene 4-Methoxyphenyl-2-oxoethoxy Antiviral (Marburg NP inhibition) Marburg nucleoprotein PC3: 8.74%
Compound 6v 3-Hydroxy-4-methoxybenzylidene Not reported N/A N/A

Key Observations :

  • Bromine Substitution: The target compound’s 5-bromo group may enhance binding affinity via hydrophobic interactions, as seen in brominated benzofurans like methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate, which exhibit reduced cytotoxicity compared to non-brominated precursors .
  • C6 Modifications : The 2-oxopropoxy group in the target compound differs from the acetonitrile (5a) or dichlorobenzyl (5b) chains in anticancer aurones. This ketone-containing side chain could influence solubility and metabolic stability.
  • Methoxy Positioning : The 2-methoxy group in the target’s benzylidene moiety contrasts with CID: 1804018’s 2,5-dimethoxy arrangement, which is critical for Marburg NP binding .

Mechanistic Insights

  • Tubulin Binding : Molecular docking studies confirm that (Z)-5a occupies the colchicine-binding pocket, disrupting microtubule dynamics . The target compound’s bulkier bromine substituent may alter binding kinetics or induce conformational changes in tubulin.

Q & A

Q. What synthetic methodologies are employed for synthesizing (Z)-2-(5-bromo-2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one?

The compound is synthesized via Claisen-Schmidt condensation , involving the reaction of a substituted benzaldehyde derivative with a benzofuran-3(2H)-one precursor. Key steps include:

  • Base-catalyzed aldol condensation under controlled temperature (0–5°C) to favor the Z-isomer .
  • Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the desired product .
  • Confirmation of regioselectivity using 1H NMR to verify the Z-configuration of the benzylidene moiety .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • 1H and 13C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), bromo-substituted aromatic protons (δ ~7.2–7.8 ppm), and the benzofuran carbonyl (δ ~170–175 ppm) .
  • IR Spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the benzylidene and oxopropoxy groups .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

  • Antioxidant Activity : DPPH radical scavenging assays (IC50 values) .
  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 μM .
  • Antimicrobial Testing : Agar diffusion assays with Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at the benzylidene phenyl ring to enhance electrophilicity and anticancer activity .
  • Oxopropoxy Chain Modification : Replace the 2-oxopropoxy group with a more hydrolytically stable moiety (e.g., 2-oxobutoxy) to improve pharmacokinetics .
  • Stereochemical Tuning : Compare Z- and E-isomers via enantioselective synthesis to assess isomer-specific biological effects .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC50 values across studies)?

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
  • Purity Validation : Use HPLC (≥95% purity) to eliminate confounding effects from synthetic byproducts .
  • Mechanistic Follow-Up : Perform ROS detection (e.g., DCFH-DA probes) to validate antioxidant claims independently .

Q. What strategies improve synthetic yield and regioselectivity in benzofuran-3(2H)-one derivatives?

  • Catalyst Optimization : Use DBU (1,8-diazabicycloundec-7-ene) to enhance condensation efficiency .
  • Solvent Screening : Polar aprotic solvents (e.g., THF) favor intramolecular cyclization over side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining ≥80% yield .

Q. How can mitochondrial ROS modulation by this compound be evaluated in depth?

  • Fluorescent Probes : Use MitoSOX Red to quantify superoxide production in live cells .
  • Gene Expression Analysis : qRT-PCR for antioxidant genes (e.g., SOD2, Nrf2) .
  • Seahorse XF Analyzer : Measure oxygen consumption rate (OCR) to assess mitochondrial respiration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.